3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidin core with multiple substituents, including methoxy and methyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, through hydrogen bonding . The interaction involves the cyano group in the pyrimidine ring and the amino group of the pyrimidine . This binding affinity leads to changes in the activity of the enzyme, which can influence various cellular processes.
Pharmacokinetics
It’s suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This characteristic could impact the compound’s bioavailability and its ability to reach its target within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, oxidative stress can affect different cellular components negatively . Therefore, the compound’s efficacy could potentially be influenced by the level of oxidative stress in the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidin core One common approach is the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under certain conditions.
Reduction: : The pyrazolo[1,5-a]pyrimidin core can be reduced to form a pyrazolopyrimidinone derivative.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of pyrazolopyrimidinone derivatives.
Substitution: : Introduction of new functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound's ability to modulate biological pathways could lead to the creation of drugs for treating diseases such as cancer or neurological disorders.
Industry
In industry, this compound could be used in the production of advanced materials or as a precursor for the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives: : These compounds share a similar core structure but differ in their substituents.
Dimethoxyphenyl derivatives: : Compounds with similar phenyl rings but different core structures.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of substituents, which can influence its reactivity and biological activity. This makes it distinct from other compounds with similar structures.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14-7-6-8-18(11-14)25-21-12-15(2)24-23-22(16(3)26-27(21)23)17-9-10-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUFPMAXHKBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.